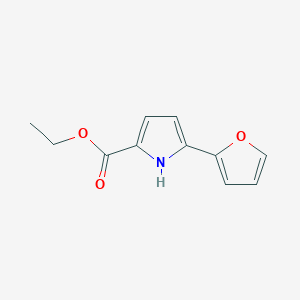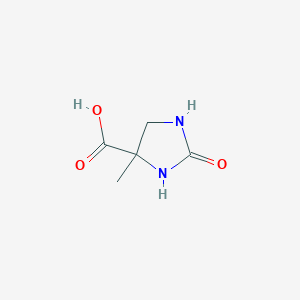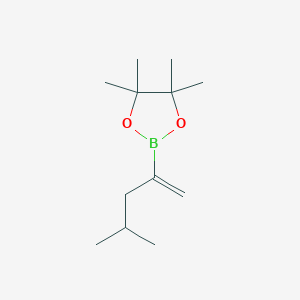
rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans (rac-EPCPC) is a cyclopropane-containing compound with a pyrazole ring attached to the cyclopropane ring. It is a chiral compound that has been studied extensively for its applications in organic synthesis, due to its ability to form stable complexes with transition metal catalysts. Rac-EPCPC has also been studied for its potential use in medicinal chemistry, as it can be used to synthesize a wide range of biologically active compounds.
Mécanisme D'action
Rac-EPCPC is able to form stable complexes with transition metal catalysts, allowing for the synthesis of a wide range of compounds. It is also able to form stable complexes with a variety of drugs, allowing them to be delivered to target areas of the body. The mechanism of action of rac-EPCPC is not fully understood, but it is believed that the cyclopropane ring of the compound is able to interact with the transition metal catalysts in a specific way, allowing for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-EPCPC are not fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been shown to have potential anti-diabetic effects, and it has been suggested that it may be useful in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using rac-EPCPC in lab experiments include its ability to form stable complexes with transition metal catalysts, allowing for the synthesis of a wide range of compounds. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain cancer cells. However, there are some limitations to using rac-EPCPC in lab experiments, such as its instability in solution and its potential toxicity.
Orientations Futures
The future directions for research into rac-EPCPC include further studies into its potential applications in drug delivery and its potential use in the treatment of certain neurological disorders. Additionally, further research into the biochemical and physiological effects of rac-EPCPC is needed in order to fully understand its potential therapeutic applications. Additionally, further studies into the mechanism of action of rac-EPCPC are needed in order to better understand its ability to form stable complexes with transition metal catalysts. Finally, further research into the potential toxicity of rac-EPCPC is needed in order to ensure its safe use in lab experiments.
Méthodes De Synthèse
Rac-EPCPC can be synthesized through a variety of methods, including the cyclization of rac-ethyl (rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans (rac-EPCPC) with a variety of transition metal catalysts. The most commonly used catalysts are palladium, ruthenium, and nickel. The reaction is typically performed in a solvent such as dichloromethane, and the reaction is usually carried out at a temperature of 80-90°C.
Applications De Recherche Scientifique
Rac-EPCPC has been studied extensively for its applications in organic synthesis, due to its ability to form stable complexes with transition metal catalysts. It has also been used in medicinal chemistry, as it can be used to synthesize a wide range of biologically active compounds. Rac-EPCPC has also been studied for its potential use in drug delivery, as it can be used to form stable complexes with a variety of drugs, allowing them to be delivered to target areas of the body.
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-4-8(9)7-5-11-12(2)6-7/h5-6,8-9H,3-4H2,1-2H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBZTVHGFESSW-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)











